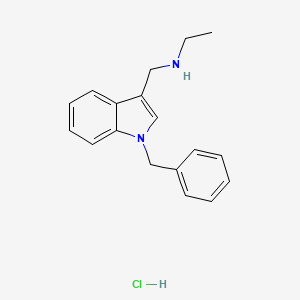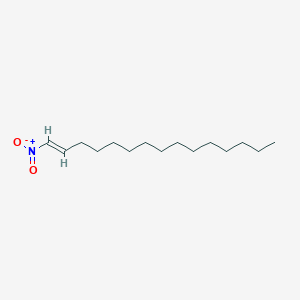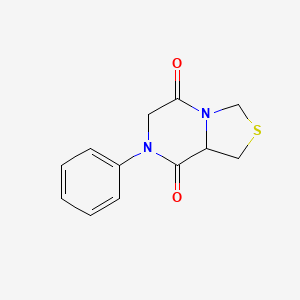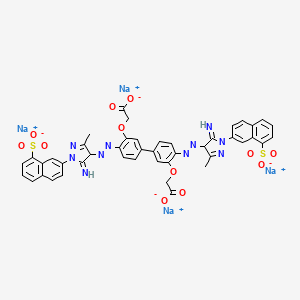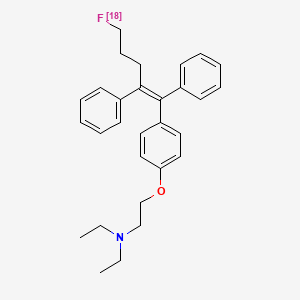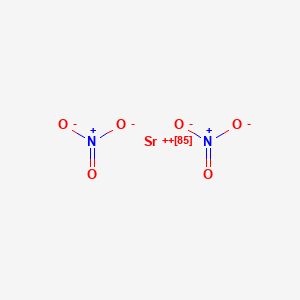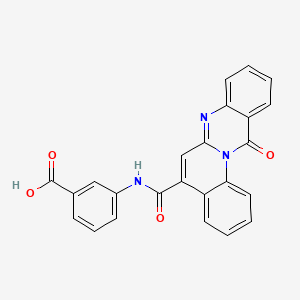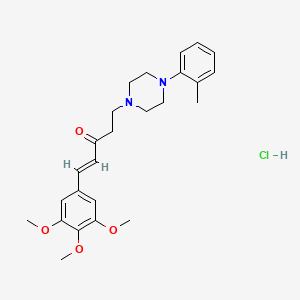
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate est un composé organique complexe appartenant à la famille des pipérazines. Ce composé est caractérisé par la présence d'un cycle pipérazine substitué par un groupe o-tolyl et un groupe 3,4,5-triméthoxycinnamoyl éthyl. La forme chlorhydrate indique qu'il s'agit d'un sel formé avec l'acide chlorhydrique, ce qui améliore sa solubilité dans l'eau.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate implique généralement plusieurs étapes :
Formation du cycle pipérazine : Le cycle pipérazine peut être synthétisé par cyclisation de l'éthylènediamine avec des dihaloalcanes.
Substitution par le groupe o-tolyl : Le cycle pipérazine est ensuite substitué par un groupe o-tolyl en utilisant une réaction d'alkylation de Friedel-Crafts.
Fixation du groupe 3,4,5-triméthoxycinnamoyl éthyl : Cette étape implique la réaction de la pipérazine substituée avec l'acide 3,4,5-triméthoxycinnamique ou ses dérivés dans des conditions appropriées pour former le produit souhaité.
Formation du sel chlorhydrate : Le composé final est traité avec de l'acide chlorhydrique pour former le sel chlorhydrate, ce qui améliore sa solubilité.
Méthodes de production industrielle
La production industrielle de ce composé suivrait des voies de synthèse similaires, mais à plus grande échelle, avec optimisation du rendement et de la pureté. Cela peut impliquer l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures strictes de contrôle qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
La pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Agents halogénants comme le chlorure de thionyle ou le brome.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés halogénés ou d'autres produits substitués.
Applications de recherche scientifique
La pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses effets thérapeutiques potentiels, notamment dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des canaux ioniques, modulant leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à la croissance cellulaire, à l'apoptose ou à la neurotransmission, selon son application spécifique.
Applications De Recherche Scientifique
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pipérazine : Des composés comme la 1-benzylpipérazine et la 1-(3-chlorophényl)pipérazine présentent des similitudes structurales.
Dérivés de la cinnamoyle : Des composés comme le chlorure de cinnamoyle et l'acide 3,4,5-triméthoxycinnamique sont structurellement liés.
Unicité
La pipérazine, 1-o-tolyl-4-(2-(3,4,5-triméthoxycinnamoyl)éthyl)-, chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
37151-49-8 |
|---|---|
Formule moléculaire |
C25H33ClN2O4 |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
(E)-5-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-19-7-5-6-8-22(19)27-15-13-26(14-16-27)12-11-21(28)10-9-20-17-23(29-2)25(31-4)24(18-20)30-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b10-9+; |
Clé InChI |
BWYOJTILHQWIRQ-RRABGKBLSA-N |
SMILES isomérique |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


